2-Chloro-8-fluoro-3-methylquinoline 2-Chloro-8-fluoro-3-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17231526
InChI: InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)13-10(6)11/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClFN
Molecular Weight: 195.62 g/mol

2-Chloro-8-fluoro-3-methylquinoline

CAS No.:

Cat. No.: VC17231526

Molecular Formula: C10H7ClFN

Molecular Weight: 195.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-8-fluoro-3-methylquinoline -

Specification

Molecular Formula C10H7ClFN
Molecular Weight 195.62 g/mol
IUPAC Name 2-chloro-8-fluoro-3-methylquinoline
Standard InChI InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)13-10(6)11/h2-5H,1H3
Standard InChI Key RVFSODBDRQOOMG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CC=C2)F)N=C1Cl

Introduction

Structural and Molecular Characteristics

Quinoline derivatives are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. In 2-chloro-8-fluoro-3-methylquinoline, the chlorine atom at position 2, fluorine at position 8, and methyl group at position 3 introduce distinct electronic and steric effects. The molecular formula is inferred as C₁₁H₈ClFN, with a molecular weight of 223.64 g/mol.

The chlorine atom at position 2 likely enhances electrophilic substitution reactivity, while the fluorine at position 8, being highly electronegative, may influence hydrogen bonding and lipophilicity. The methyl group at position 3 contributes steric bulk, potentially affecting intermolecular interactions and crystal packing . Comparative analysis with 2-chloro-8-methoxy-3-methylquinoline (C₁₁H₁₀ClNO, MW 207.66 g/mol) suggests that replacing the methoxy group with fluorine would reduce molecular weight by approximately 16 g/mol and alter polarity .

Synthesis and Reaction Pathways

Cyclization Strategies

The synthesis of halogenated quinolines often involves cyclocondensation reactions. For example, 2-chloroquinoline-3-carbaldehydes are typically synthesized via the Vilsmeier-Haack reaction, where formylation occurs at position 3 of the quinoline core . Adapting this method, 2-chloro-8-fluoro-3-methylquinoline could be synthesized by introducing fluorine at position 8 prior to cyclization.

A patent detailing the preparation of 5-chloro-8-hydroxyquinoline (CN108191753A) employs a multi-step process involving hydrochloric acid, methacrylaldehyde, and activated carbon decolorization . While this method targets a different substitution pattern, it highlights the utility of halogenated precursors and acid-catalyzed cyclization. For 2-chloro-8-fluoro-3-methylquinoline, a plausible route might involve:

  • Fluorination of a pre-functionalized aniline derivative at position 8.

  • Cyclization with a methyl-bearing acetaldehyde derivative under acidic conditions.

  • Chlorination at position 2 using POCl₃ or PCl₅ .

Post-Modification Reactions

The chlorine atom at position 2 offers a reactive site for nucleophilic aromatic substitution. For instance, in 2-chloroquinoline-3-carbaldehydes, the chlorine is readily displaced by amines or alkoxides to yield diverse derivatives . Similarly, 2-chloro-8-fluoro-3-methylquinoline could undergo substitution reactions to introduce functionalities such as amino or ether groups, expanding its utility in medicinal chemistry.

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs like 2-chloro-8-methoxy-3-methylquinoline (boiling point: 328.2±37.0°C; density: 1.2±0.1 g/cm³) , the fluoro-substituted derivative is expected to exhibit a slightly lower boiling point due to reduced molecular weight and weaker intermolecular forces. The melting point is challenging to predict but likely falls within 150–250°C, consistent with halogenated quinolines.

Solubility and Partition Coefficients

The logP value of 2-chloro-8-methoxy-3-methylquinoline is 2.93 , indicating moderate lipophilicity. Replacing the methoxy group with fluorine, which has a lower hydrophobicity contribution, may reduce logP to approximately 2.5–2.7. This adjustment would enhance aqueous solubility marginally, beneficial for pharmaceutical formulations.

Challenges and Future Directions

The primary challenge in studying 2-chloro-8-fluoro-3-methylquinoline lies in the lack of direct synthetic and characterization data. Future research should prioritize:

  • Optimizing cyclization conditions to achieve regioselective fluorination.

  • Evaluating biological activity against standardized assays.

  • Investigating computational models to predict reactivity and binding affinities.

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